molecular formula C9H10O4 B042506 2,6-Dimethoxybenzoic acid CAS No. 1466-76-8

2,6-Dimethoxybenzoic acid

Cat. No.: B042506
CAS No.: 1466-76-8
M. Wt: 182.17 g/mol
InChI Key: MBIZFBDREVRUHY-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its crystalline powder form, which is white to off-white in color .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzoic acid can be synthesized through a multi-step process:

    First Step: Using N,N-dimethylformamide (DMF) as a solvent, resorcinol, potassium carbonate, and carbon dioxide react under conditions of 1.3 MPa and 135-137°C for 16.5 hours to produce 2,6-dihydroxybenzoic acid.

    Second Step: The 2,6-dihydroxybenzoic acid is then reacted with dimethyl sulfate in an alkaline medium to form 2,6-dihydroxybenzoic acid methyl ester.

    Third Step: The methyl ester undergoes base-catalyzed hydrolysis and acidification to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Protocol A ( ):

  • Reactants :

    • 1,3-Dimethoxybenzene (0.09 M)

    • Sodium (0.256 M) in anhydrous toluene

    • Chloroalkane (e.g., chlorooctane or chloropropane, 0.119 M)

  • Conditions :

    • Reflux for 30 min, followed by CO₂ addition at room temperature (12 h)

    • Neutralization with methanol and acidification with HCl

  • Yield : 68–71% after recrystallization (acetone/hexane)

Protocol B ( ):

  • Reactants :

    • Sodium sand, chlorobenzene, and 1,3-dimethoxybenzene

    • Catalyst: Propyl carbinol

  • Conditions :

    • Reaction at 22–25°C, followed by CO₂ introduction below 0°C

    • Acidification and crystallization (methanol/water)

  • Yield : ~70%

ParameterProtocol AProtocol B
SolventTolueneToluene
CatalystNonePropyl carbinol
CO₂ Reaction Temp.Room temperature<0°C
CrystallizationAcetone/hexaneMethanol/water

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical reactions, though steric effects from the ortho-methoxy groups limit reactivity in some cases:

Esterification ( ):

  • Reaction : Treatment with methanol/H₂SO₄ yields methyl 2,6-dimethoxybenzoate.

  • Yield : ~85% (reported in polymorph studies)

  • Challenges : Steric hindrance slows reaction kinetics compared to unsubstituted benzoic acids.

Salt Formation ( ):

  • Reaction : Deprotonation with NaOH or KOH forms water-soluble sodium/potassium salts.

  • Application : Intermediate in pharmaceutical synthesis (e.g., methicillin precursors ).

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes limited substitution due to steric blockage by methoxy groups:

Nitration ( ):

  • Conditions : HNO₃/H₂SO₄ at 0°C

  • Product : 3-Nitro-2,6-dimethoxybenzoic acid (minor product, <20% yield)

  • Outcome : Reaction favors meta-substitution but is disfavored sterically.

Halogenation ( ):

  • Bromination : Electrophilic bromine (Br₂/FeBr₃) yields 4-bromo-2,6-dimethoxybenzoic acid in <15% yield.

Polymorphism-Dependent Reactivity

Crystalline forms influence reactivity in solid-state reactions:

  • Form I (Orthorhombic): Antiplanar carboxyl conformation enables chain polymerization via O–H···O hydrogen bonds .

  • Form III (Monoclinic): Synplanar carboxyl conformation promotes dimerization, altering solubility and reaction kinetics .

PropertyForm IForm III
Space GroupP2₁2₁2₁P2₁/c
Hydrogen BondingCatemer chainsHomodimers
Reactivity in EsterificationSlower (steric)Faster (exposed COOH)

Key Research Findings

  • Steric Effects : The ortho-methoxy groups reduce reaction rates in electrophilic substitution by 40–60% compared to para-substituted analogs .

  • Thermal Stability : Decomposition occurs above 240°C, primarily via decarboxylation .

  • Solubility : 2.1 g/L in water at 25°C; increases to 12.8 g/L in alkaline conditions (pH 10) .

Scientific Research Applications

Crystallization Studies

Polymorphism Control
2,6MeOBA serves as a model compound for studying polymorphism in organic solids. Recent research has demonstrated that the polymorphic outcome of 2,6MeOBA can be controlled through the use of additives during crystallization processes. The study highlighted that different cooling rates and the presence of additives like hydroxypropyl cellulose (HPC) significantly influence the crystallization of various polymorphs of 2,6MeOBA. For instance, using HPC as an additive facilitated the formation of a more stable polymorph (form III) under specific conditions, which enhances solubility and bioavailability in pharmaceutical applications .

Solvent-Mediated Phase Transition (SMPT)
The research also explored the solubility behavior of 2,6MeOBA across different temperatures and the effects of solvent conditions on phase transitions. The findings indicated that manipulating solvent conditions could lead to enhanced solubility and stability of specific polymorphs, which is crucial for drug formulation strategies .

Biological Activities

Pharmacological Potential
Research indicates that 2,6MeOBA exhibits potential pharmacological properties. It has been investigated for its role as an intermediate in the synthesis of bioactive compounds, including derivatives that may possess antiproliferative properties against cancer cells. The structural features of 2,6MeOBA allow for modifications that can enhance biological activity .

Metabolic Studies
Additionally, studies have shown that this compound is present in various plant species such as Dianthus caryophyllus and Curculigo orchioides, suggesting its role in plant metabolism and potential therapeutic uses derived from these natural sources .

Summary Table: Applications of this compound

Application AreaDescription
Crystallization Studies Used as a model compound to study polymorphism; controlled crystallization enhances solubility.
Synthesis Methods Optimized synthetic routes improve yield and reduce byproducts; key intermediate in pharmaceuticals.
Biological Activities Investigated for pharmacological properties; potential antiproliferative effects noted in derivatives.

Mechanism of Action

The mechanism of action of 2,6-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzoic acid
  • 3,5-Dimethoxybenzoic acid
  • 4-Methoxybenzoic acid

Comparison: 2,6-Dimethoxybenzoic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity patterns .

Biological Activity

2,6-Dimethoxybenzoic acid (DMBA), a member of the o-methoxybenzoic acids, is characterized by the presence of two methoxy groups at the 2 and 6 positions of the benzene ring. Its molecular formula is C9H10O4C_9H_{10}O_4, and it has garnered attention due to its diverse biological activities. This article explores the biological activity of DMBA, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Weight : 182.17 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1466-76-8
  • SMILES Notation : COC1=CC=CC(OC)=C1C(O)=O

Antimicrobial Activity

DMBA has shown promising antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Pseudomonas aeruginosa, a notorious pathogen known for its antibiotic resistance. The research indicated that DMBA could reduce pyocyanin production, a virulence factor in P. aeruginosa, by manipulating glutathione levels in bacterial cells .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals has been demonstrated in various in vitro assays. The antioxidant mechanism is primarily attributed to the presence of methoxy groups that enhance electron donation capabilities .

Anti-inflammatory Effects

DMBA has been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This activity is believed to be linked to the inhibition of pro-inflammatory cytokines and pathways .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of DMBA against several strains of bacteria, including multidrug-resistant Klebsiella pneumoniae. The results indicated a significant reduction in bacterial growth when treated with DMBA, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Klebsiella pneumoniae16 µg/mL
Escherichia coli64 µg/mL

Study on Antioxidant Activity

In vitro studies have evaluated the antioxidant capacity of DMBA using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that DMBA possesses a high radical scavenging ability comparable to standard antioxidants like ascorbic acid .

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The biological activities of DMBA can be attributed to its chemical structure, which allows it to interact with various biological targets:

  • Antioxidant Mechanism : The methoxy groups enhance the compound's ability to donate electrons, neutralizing free radicals effectively.
  • Antimicrobial Mechanism : DMBA disrupts bacterial cell membranes and interferes with metabolic processes, leading to reduced virulence factors such as pyocyanin.
  • Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, potentially inhibiting NF-kB activation and reducing cytokine production.

Q & A

Basic Research Questions

Q. How can the crystal structure of 2,6-dimethoxybenzoic acid be resolved experimentally?

Methodological Answer: The crystal structure can be determined using single-crystal X-ray diffraction. Key steps include:

  • Data Collection : Use a CCD diffractometer (e.g., Oxford Diffraction Xcalibur S) with Mo Kα radiation (λ = 0.71073 Å) and CrysAlis PRO software for unit cell determination and absorption correction .
  • Structure Solution : Employ direct methods (e.g., SIR2004) for phase determination and SHELXL2014/7 for refinement .
  • Hydrogen Atom Placement : Refine H atoms via a mixed approach—freely refine O–H positions while constraining C–H atoms using riding models (C–H = 0.97 Å) .
  • Validation : Use WinGX for molecular graphics and check geometric parameters (e.g., torsion angles, bond lengths) against crystallographic databases (CSD version 5.41) .

Q. What experimental methods are used to determine the pKa of this compound, and why do reported values vary?

Methodological Answer:

  • Potentiometric Titration : Conducted in aqueous or mixed solvent systems (e.g., water-dioxane). For example, a reported pKa of 8.49 was obtained in aqueous solution .
  • Thermodynamic Calculations : Apply Shorter and Stubbs' free energy generalization to account for substituent effects. Discrepancies arise from solvent polarity and steric hindrance from methoxy groups, which alter resonance stabilization. For instance, experimental pKa values range from 3.31 to 8.49 due to differences in solvent systems and computational assumptions .

Q. How can solubility data for this compound in organic solvents be reliably measured?

Methodological Answer:

  • Gravimetric Analysis : Saturate solvents (e.g., cyclohexane, benzene) at fixed temperatures (e.g., 298.15 K) and quantify dissolved compound mass after filtration .
  • Validation : Ensure purity (>99%) via HPLC and report solvent-to-solute ratios. Note that limited data exist—only one study reports solubility in cyclohexane, benzene, and trichloromethane .

Advanced Research Questions

Q. What strategies control polymorphism in this compound crystallization?

Methodological Answer:

  • Additive Screening : Introduce polymers (e.g., PEG-6000, HPC) or co-formers (e.g., 5-fluorouracil) during crystallization to stabilize specific polymorphs. For example, polymorph I forms via failed co-crystallization with 5-fluorouracil in water .
  • Solvent Engineering : Use slow evaporation in polar solvents (e.g., water) to favor homodimer formation via O–H⋯O hydrogen bonds, as seen in monoclinic P2₁/c polymorphs .

Q. How do steric and electronic effects of methoxy substituents influence molecular conformation and intermolecular interactions?

Methodological Answer:

  • Conformational Analysis : X-ray data show the carboxy group twists 74.10° from the benzene plane due to steric hindrance from o-methoxy groups, reducing resonance stabilization .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts using CrystalExplorer. For this compound, O–H⋯O (39.2%) and C–H⋯O (39.1%) interactions dominate, with H⋯H (19.1%) contributing to van der Waals forces .

Q. How can computational methods predict the electronic and optical properties of this compound derivatives?

Methodological Answer:

  • DFT/B3LYP Calculations : Optimize geometry at the 6-311++G(d,p) level to compute dipole moments (μ = 6.60 Debye), polarizability (α), and hyperpolarizability (β). Compare NMR shifts (¹H/¹³C) with experimental data to validate accuracy .
  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (∆E) to assess chemical reactivity. For derivatives like 2,6-dimethoxybenzohydrazide, ∆E = 4.37 eV correlates with reduced electrophilicity .

Q. How can contradictory data on hydrogen bonding networks in polymorphs be resolved?

Methodological Answer:

  • High-Resolution Crystallography : Refine disordered H atoms (e.g., O–H sites with 0.53:0.47 occupancy) using SHELXL to resolve ambiguities .
  • Comparative Analysis : Cross-reference with CSD entries (e.g., DMOXBA, DMOXBA03) to identify conserved motifs (e.g., R₂²(6) graph-set for C–H⋯O interactions) .

Properties

IUPAC Name

2,6-dimethoxybenzoic acid
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InChI

InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MBIZFBDREVRUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID4046999
Record name 2,6-Dimethoxybenzoic acid
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Molecular Weight

182.17 g/mol
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Physical Description

Solid
Record name 2,6-Dimethoxybenzoic acid
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CAS No.

1466-76-8
Record name 2,6-Dimethoxybenzoic acid
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Record name 2,6-DIMETHOXYBENZOIC ACID
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Record name Benzoic acid, 2,6-dimethoxy-
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Record name 2,6-DIMETHOXYBENZOIC ACID
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Melting Point

186 °C
Record name 2,6-Dimethoxybenzoic acid
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Synthesis routes and methods

Procedure details

A solution of 1,3-dimethoxybenzene (12.06 g.) and tetramethylethylenediamine (15 ml.) in triethylamine (20 ml.) was added to the potassium diethylamide reaction mixture and stirred for two hours. The entire mixture, a gray suspension, was poured into a 1-liter beaker containing crushed dry ice (456 g.) with the aid of 35 ml of added triethylamine and was allowed to warm to room temperature. The contents of the beaker were transferred into a 1-liter flask with the aid of some water. All volatile components were removed by a rotary evaporator. The solid remaining in the flask was partitioned between diethyl ether (30 ml.) and water, which was extracted with diethyl ether (four times, 30 ml.). The aqueous layer was acidified with concentrated hydrochloric acid to a pH of 1. The resultant precipitate was collected by filtration, water-washed and air dried to give 10.99 g. (69% yield) of 2,6-dimethoxybenzoic acid.
Quantity
12.06 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
potassium diethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
456 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,6-Dimethoxybenzoic acid
2,6-Dimethoxybenzoic acid
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2,6-Dimethoxybenzoic acid
2,6-Dimethoxybenzoic acid
2,6-Dimethoxybenzoic acid

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